molecular formula C13H12O4 B14327420 4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one CAS No. 104416-34-4

4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one

Cat. No.: B14327420
CAS No.: 104416-34-4
M. Wt: 232.23 g/mol
InChI Key: XBASSALPTGLLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a benzopyran ring system with a hydroxy group and a 3-oxobutyl side chain, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Base: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the 3-oxobutyl side chain can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carbonyl groups.

    Reduction: Formation of 4-hydroxy-3-(3-hydroxybutyl)-2H-1-benzopyran-2-one.

    Substitution: Formation of halogenated benzopyran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the 3-oxobutyl side chain play crucial roles in its biological activity. The compound can:

    Inhibit enzymes: By binding to the active site and preventing substrate access.

    Modulate signaling pathways: By interacting with receptors or other proteins involved in cellular signaling.

Comparison with Similar Compounds

4-Hydroxy-3-(3-oxobutyl)-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as:

    This compound: Similar structure but with different substituents.

    This compound: Differing in the position or type of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

104416-34-4

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

4-hydroxy-3-(3-oxobutyl)chromen-2-one

InChI

InChI=1S/C13H12O4/c1-8(14)6-7-10-12(15)9-4-2-3-5-11(9)17-13(10)16/h2-5,15H,6-7H2,1H3

InChI Key

XBASSALPTGLLIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=C(C2=CC=CC=C2OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.